N-(3-Chloro-4-methoxyphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzenesulfonamide
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Overview
Description
N-(3-Chloro-4-methoxyphenyl)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a chloro-methoxyphenyl group, an indole moiety, and a benzenesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-methoxyphenyl)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzenesulfonamide typically involves multiple steps:
Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Chloro-Methoxyphenyl Group: This step involves the chlorination and methoxylation of a phenyl ring, which can be achieved using reagents such as thionyl chloride and dimethyl sulfate.
Coupling Reactions: The final step involves coupling the indole moiety with the chloro-methoxyphenyl group and the benzenesulfonamide group. This can be achieved through a series of condensation reactions using reagents like carbodiimides and coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups within the compound, resulting in the formation of amines or alcohols.
Substitution: The chloro group in the chloro-methoxyphenyl moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution can be facilitated by using bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(3-Chloro-4-methoxyphenyl)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.
Pharmaceuticals: The compound may serve as an intermediate in the synthesis of pharmaceutical agents.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-methoxyphenyl)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, or immune response, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-4-methoxyphenyl)-N’-phenylurea: Similar structure but lacks the indole moiety.
N-(3-Chloro-4-methoxyphenyl)-N’-benzylsulfonamide: Similar structure but lacks the hydrazinecarbonyl group.
Uniqueness
N-(3-Chloro-4-methoxyphenyl)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C23H19ClN4O5S |
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Molecular Weight |
498.9 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide |
InChI |
InChI=1S/C23H19ClN4O5S/c1-33-20-12-11-15(13-18(20)24)28(34(31,32)16-7-3-2-4-8-16)14-21(29)26-27-22-17-9-5-6-10-19(17)25-23(22)30/h2-13,25,30H,14H2,1H3 |
InChI Key |
BVYQXSLPTISADE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC(=O)N=NC2=C(NC3=CC=CC=C32)O)S(=O)(=O)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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